![molecular formula C14H10F3NO B157290 N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 1939-24-8](/img/structure/B157290.png)
N-[3-(trifluoromethyl)phenyl]benzamide
Vue d'ensemble
Description
N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound with the molecular formula C14H10F3NO It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 3-(trifluoromethyl)aniline with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-(trifluoromethyl)aniline+benzoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as dichloromethane or toluene may be used to facilitate the reaction, and the product is typically purified by recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzamide group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry
1.1 Anticancer Properties
N-[3-(Trifluoromethyl)phenyl]benzamide and its derivatives have been investigated for their anticancer activities. Research indicates that compounds with trifluoromethyl groups can enhance binding affinity to specific molecular targets involved in cancer proliferation. For instance, a study demonstrated that derivatives containing this group exhibited significant inhibitory effects on protein kinases related to neoplastic diseases, including chronic myeloid leukemia (CML) .
1.2 Neuropsychiatric Disorders
The trifluoromethyl substitution has been linked to increased metabolic stability, making these compounds promising candidates for treating neuropsychiatric disorders. Specifically, analogs targeting the NMDA receptor have shown enhanced binding affinities, which could lead to new therapies for conditions like Alzheimer's disease and epilepsy .
Agrochemicals
2.1 Fungicidal and Insecticidal Activities
Research has shown that this compound derivatives possess antifungal and insecticidal properties. A study synthesized several novel derivatives that demonstrated superior activity against common plant pathogens such as Botrytis cinerea at concentrations lower than traditional fungicides . This suggests potential applications in agricultural pest management.
Material Science
3.1 Polymer Additives
The unique chemical structure of this compound allows it to be used as an additive in polymer formulations to enhance thermal stability and chemical resistance. The trifluoromethyl group contributes to lower surface energy, making materials more hydrophobic and resistant to degradation .
Compound Name | Target | Activity | Reference |
---|---|---|---|
Compound A | PDGFRα | 67% Inhibition | |
Compound B | NMDA Receptor | High Affinity | |
Compound C | Botrytis cinerea | Effective at 50 μg/mL |
Table 2: Comparison of Structural Features in Related Compounds
Compound Name | Unique Features | Applications |
---|---|---|
Fluopicolide | Dichloro-substituted benzamide | Fungicide |
N-(2-Methylphenyl)benzamide | Lacks trifluoromethyl group | Different reactivity profile |
N-(3-Nitrophenyl)benzamide | Contains nitro group | Varies in biological activity |
Case Studies
Case Study 1: Anticancer Activity
A recent study focused on the synthesis of this compound derivatives aimed at inhibiting Bcr-Abl tyrosine kinase activity in CML. The results indicated that modifications to the trifluoromethyl group significantly affected binding affinity and therapeutic efficacy, paving the way for new drug designs targeting resistant mutations .
Case Study 2: Agricultural Applications
In agricultural settings, a series of experiments evaluated the efficacy of this compound derivatives against various fungal pathogens. The findings revealed that certain derivatives outperformed conventional fungicides, suggesting their potential as eco-friendly alternatives in crop protection strategies .
Mécanisme D'action
The mechanism of action of N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to modulate the serotonergic system, particularly the 5-HT1A and 5-HT3 receptors, leading to antidepressant-like effects . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-(trifluoromethyl)phenyl)selenylprop-2-yn-1-yl benzamide: Exhibits similar antidepressant-like effects but contains a selenium atom.
3-(2-aminoquinazolin-6-yl)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide: Another compound with a trifluoromethyl group, used in experimental pharmacology.
Uniqueness
N-[3-(trifluoromethyl)phenyl]benzamide is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research fields.
Activité Biologique
N-[3-(trifluoromethyl)phenyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and comparative studies with related compounds.
Chemical Structure and Properties
This compound has the molecular formula . The trifluoromethyl group attached to the phenyl ring significantly enhances the compound's lipophilicity and stability, making it a valuable candidate for drug development. This structural feature also influences its interaction with biological targets, particularly protein kinases.
Research indicates that this compound exhibits significant inhibitory activity against various protein kinases. Notably, it has shown:
- Inhibition of PDGFRα : The compound demonstrated inhibitory activities of 67% and 77% against platelet-derived growth factor receptor alpha (PDGFRα), suggesting its potential role in cancer therapeutics where kinase signaling is crucial.
- Docking Studies : Molecular docking studies have revealed that this compound can effectively bind to the ATP pocket of kinases, indicating a mechanism for its inhibitory effects.
Anticancer Activity
This compound has been implicated in various studies focusing on anticancer properties:
- Inhibition of EGFR : Compounds containing the this compound fragment have shown potent inhibition against the epidermal growth factor receptor (EGFR), with inhibition rates reaching 91% at concentrations as low as 10 nM .
- BCR-ABL Inhibition : It has also been studied in the context of chronic myeloid leukemia (CML), where derivatives have exhibited significant potency against both wild-type BCR-ABL and imatinib-resistant mutants .
Antidepressant-Like Effects
A related compound, N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl)benzamide, was evaluated for antidepressant-like effects in animal models. The study indicated modulation of serotonergic systems, particularly involving 5-HT receptors, suggesting a broader pharmacological profile for compounds related to this compound .
Comparative Studies
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Ethynyl-N-(4-(trifluoromethyl)phenyl)benzamide | Similar structure but different trifluoromethyl positioning | Different electronic properties due to position |
3-Ethynyl-N-(3-(difluoromethyl)phenyl)benzamide | Contains a difluoromethyl group instead | Exhibits different biological activities |
N-benzyl-4-phenylbutanamide | Related benzamide structure | Different side chain influences on activity |
Case Studies and Research Findings
- Anticancer Efficacy : In vitro studies demonstrated that this compound derivatives had IC50 values below 10 nM against various cancer cell lines, indicating high potency and potential for further development as anticancer agents .
- Toxicity Assessments : Toxicity studies showed that related compounds exhibited low acute toxicity in animal models, which is promising for their therapeutic applications .
Propriétés
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c15-14(16,17)11-7-4-8-12(9-11)18-13(19)10-5-2-1-3-6-10/h1-9H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEVOBUFCUKOAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30941073 | |
Record name | N-[3-(Trifluoromethyl)phenyl]benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30941073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1939-24-8 | |
Record name | 1939-24-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131581 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[3-(Trifluoromethyl)phenyl]benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30941073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-(TRIFLUOROMETHYL)BENZANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for N-[3-(trifluoromethyl)phenyl]benzamide against Mycobacterium tuberculosis?
A1: Research suggests that this compound exhibits anti-tuberculosis activity by inhibiting the enzyme enoyl-[acyl-carrying protein]-reductase (NADH) (InhA) in Mycobacterium tuberculosis []. Molecular docking studies revealed that this compound demonstrates a high binding affinity to the enzyme's active site, forming a stable complex. This interaction is similar to the binding pattern observed with isoniazid, a known anti-tuberculosis drug, suggesting a comparable mechanism of action [].
Q2: What is the impact of structural modifications on the activity of this compound derivatives?
A2: Studies focusing on the structure-activity relationship (SAR) of this compound derivatives have explored various substitutions on the benzamide core. For instance, introducing a 3,5-diamino substitution led to the development of compound 3,5‐diamino‐N‐[3‐(trifluoromethyl)phenyl]benzamide, which exhibited potent cytotoxicity against human colon cancer cells (HCT-116) with promising selectivity towards GSK-3β, a key regulator in various signaling pathways []. This highlights the potential of structural modifications to enhance the activity and target selectivity of this compound derivatives.
Q3: Has this compound demonstrated any anti-angiogenic properties?
A3: While not directly studied for this compound, closely related anthranilamide derivatives incorporating this core structure have shown potent anti-angiogenic properties []. These compounds, specifically 2-[(4-Pyridyl)methyl]amino-N-[3-(trifluoromethyl)phenyl]benzamide and N-3-isoquinolinyl-2-[(4-pyridinylmethyl)amino]benzamide, effectively inhibited vascular endothelial growth factor receptors (VEGFR-2 and VEGFR-3) kinases []. This suggests that the this compound scaffold could serve as a promising starting point for developing novel anti-angiogenic agents.
Q4: How effective is this compound against different strains of Staphylococcus aureus?
A4: Studies using the compound 5‐chloro‐2‐hydroxy‐N‐[3‐(trifluoromethyl)phenyl]benzamide (MMV665807), a derivative of this compound, have shown potent bactericidal activity against both methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive Staphylococcus aureus (MSSA) []. This compound effectively eradicated S. aureus biofilms, demonstrating superior efficacy compared to conventional antibiotics [].
Q5: What is the cytotoxicity profile of this compound and its derivatives?
A5: Cytotoxicity assessments of this compound derivatives have revealed varying levels of toxicity depending on the specific structural modifications. For example, 5‐chloro‐2‐hydroxy‐N‐[3‐(trifluoromethyl)phenyl]benzamide (MMV665807) exhibited cytotoxicity against human keratinocytes and primary endothelial cells, with attempts to reduce this toxicity through structural changes resulting in diminished anti-staphylococcal activity []. This highlights the challenge of balancing efficacy with safety during drug development and the need for further optimization.
Q6: What insights have computational chemistry studies provided on this compound?
A6: Computational methods, including molecular docking, have been instrumental in understanding the interactions of this compound and its derivatives with target proteins. These studies provide insights into binding affinities, preferred binding poses, and potential mechanisms of action [, ]. Such information is crucial for guiding further structural optimization and drug design efforts. Additionally, in silico tools like SwissADME have been employed to predict the physicochemical properties and pharmacokinetic parameters of these compounds, aiding in the assessment of their drug-likeness and potential for further development [].
Q7: Have any unique intermolecular interactions been observed in crystal structures containing this compound?
A7: Crystallographic studies of this compound derivatives, specifically N-(4-fluorophenyl)-3-(trifluoromethyl) benzamide and 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide, have revealed the presence of short C—H···F contacts involving the acidic hydrogen atoms and the fluorine atom attached to the aromatic ring []. While the existence of short H-bonds with organic fluorine remains a subject of debate, this finding suggests a potential stabilizing interaction in these structures, albeit weaker than traditional H-bonds observed in amides [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.